molecular formula C18H24FN3O3 B12252997 N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B12252997
M. Wt: 349.4 g/mol
InChI Key: YNXMRMMOPBPCEB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C18H24FN3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C18H24FN3O3/c19-15-5-1-2-6-16(15)20-17(23)13-21-7-3-4-14(12-21)18(24)22-8-10-25-11-9-22/h1-2,5-6,14H,3-4,7-13H2,(H,20,23)

InChI Key

YNXMRMMOPBPCEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=CC=CC=C2F)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Intermediate: Starting with a piperidine derivative, the compound can be functionalized to introduce the morpholine-4-carbonyl group.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction.

    Final Coupling Reaction: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound could influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide
  • N-(2-bromophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide
  • N-(2-methylphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

Uniqueness

N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.

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